molecular formula C9H13N3O3S B2961125 2-(N-(3-aminophenyl)methylsulfonamido)acetamide CAS No. 1162222-46-9

2-(N-(3-aminophenyl)methylsulfonamido)acetamide

Cat. No. B2961125
CAS RN: 1162222-46-9
M. Wt: 243.28
InChI Key: SMRMDHMDPQYABH-UHFFFAOYSA-N
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Description

“2-(N-(3-aminophenyl)methylsulfonamido)acetamide” is a chemical compound. It contains a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 1 sulfonamide .


Molecular Structure Analysis

The molecular structure of “2-(N-(3-aminophenyl)methylsulfonamido)acetamide” includes a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 1 sulfonamide .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has highlighted the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aimed at serving as antimicrobial agents. These compounds have been synthesized through versatile reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Inhibitory Action on Human Enzymes

Another study focused on the development of thiazolylsulfonamides as inhibitors of human carbonic anhydrase isoforms, showing low nanomolar inhibition values. These inhibitors have potential applications in treating various pathologies, including cancer and obesity, due to the involvement of carbonic anhydrases in these diseases (Carta et al., 2017).

Prodrug Development for Enhanced Drug Delivery

Research into prodrug forms for the sulfonamide group has led to the synthesis of water-soluble amino acid derivatives of N-methylsulfonamides. These derivatives aim to improve the solubility and lipophilicity of sulfonamide drugs, potentially enhancing their therapeutic efficacy and delivery (Larsen et al., 1988).

properties

IUPAC Name

2-(3-amino-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-16(14,15)12(6-9(11)13)8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRMDHMDPQYABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-(3-aminophenyl)methylsulfonamido)acetamide

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